3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine
Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a hydrazinylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinylpyridine group. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with cyanogen bromide to form the oxadiazole ring. This intermediate is then reacted with 2-chloropyridine to introduce the hydrazinylpyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxadiazoles, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with metal ions, which can inhibit enzyme activity. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is unique due to the presence of both the hydrazinyl and oxadiazole groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLKJUOLDOXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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